Ald-benzyl-amide-PEG3-propargyl
Description
Ald-Benzyl-Amide-PEG3-Propargyl (CAS: AP10111) is a multifunctional compound widely used in drug delivery, bioconjugation, and chemical biology. Structurally, it features a benzyl amide group, a triethylene glycol (PEG3) spacer, and a terminal propargyl group. This design combines hydrophilicity (via PEG) with reactivity (via propargyl for click chemistry) and stability (via benzyl amide). Its molecular weight is 319.35 g/mol, with a purity ≥95% .
Properties
IUPAC Name |
4-formyl-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-8-21-10-12-23-13-11-22-9-7-18-17(20)16-5-3-15(14-19)4-6-16/h1,3-6,14H,7-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCUJQUKYIOADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzyl-amide-PEG3-propargyl involves the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator to prepare high purity amino-PEG-alcohol. Subsequent chain-end modification of the heterobifunctional PEG affords the desired compound . The carboxyl group of the bifunctional PEG is modified into a propargyl group, and other functional groups such as hydroxyl, carboxyl, mercapto, or hydrazide can be introduced .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale polymerization and modification processes. These methods ensure high purity and yield, making the compound suitable for various biomedical applications .
Chemical Reactions Analysis
Types of Reactions
Ald-benzyl-amide-PEG3-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click reaction.
Substitution Reactions: The propargylic unit can undergo nucleophilic substitution reactions, often catalyzed by Lewis acids or transition metals.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Lewis Acids: Such as BF3·Et2O, used in propargylic substitution reactions.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Propargyl Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ald-benzyl-amide-PEG3-propargyl has a wide range of applications in scientific research:
Bioconjugation: The alkyne group serves as a versatile handle for attaching biomolecules like antibodies, peptides, and small molecules.
Drug Delivery: Used in the development of PEGylated liposomes and nanoparticles for targeted drug delivery.
PEGylation: Enhances the solubility, stability, and circulation time of drugs and proteins.
Mechanism of Action
The mechanism of action of Ald-benzyl-amide-PEG3-propargyl involves its terminal alkyne group, which participates in click chemistry reactions to form stable covalent bonds with azides. This allows for precise bioconjugation and targeted drug delivery . The propargylic unit can also undergo substitution reactions, providing a handle for further synthetic transformations .
Comparison with Similar Compounds
Structural and Functional Differences
Key Compounds Compared:
Reactivity and Stability
- This compound :
The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the benzyl amide provides hydrolytic stability compared to esters. This stability makes it suitable for long-term storage and aqueous applications . - Propargyl-PEG3-NHS Ester :
The NHS ester reacts rapidly with primary amines (e.g., lysine residues) but is prone to hydrolysis, requiring anhydrous storage . - Propargyl-PEG3-Acid :
Requires carbodiimide activation (e.g., EDC/NHS) for conjugation, adding steps compared to "click-ready" propargyl derivatives .
PEG Chain Length and Solubility
- Shorter PEG Chains (PEG3) :
this compound balances solubility and steric effects, ideal for small-molecule conjugates where longer PEGs might hinder target binding . - Longer PEG Chains (PEG4–PEG13) : Compounds like Ald-Benzyl-PEG4-Propargyl (292.33 g/mol) or Propargyl-PEG13-Acid (CAS: 1421676-62-1) enhance solubility and prolong circulation time in vivo but may reduce cellular uptake efficiency due to increased size .
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